5-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol . It is a derivative of isobenzofuran and is known for its unique structural properties, which make it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a conjugated diene and a dienophile. In this case, maleic anhydride reacts with 2-phenyl-1,3-butadiene under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. The reaction is usually carried out in a solvent like toluene or xylene at elevated temperatures (around 100-150°C) to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Similar structure but with additional phenyl groups.
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Lacks the phenyl group, making it less complex.
Uniqueness
5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6337-27-5 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H12O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2 |
InChI Key |
JKYWPOLMZPJQML-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1C(=O)OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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